molecular formula C22H14O4 B4948867 9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid

9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid

Cat. No.: B4948867
M. Wt: 342.3 g/mol
InChI Key: FJFUYENSMJWHND-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid is a complex organic compound known for its unique structural properties. It is a derivative of triptycene, a hydrocarbon with a distinctive paddlewheel or propeller-shaped molecule composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with suitable carboxylating agents. One common method involves the use of brominating agents to introduce carboxyl groups at the 9 and 10 positions of the triptycene molecule . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out under reflux conditions to ensure complete carboxylation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-9,10-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-19(24)21-13-7-1-2-8-14(13)22(20(25)26,17-11-5-3-9-15(17)21)18-12-6-4-10-16(18)21/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFUYENSMJWHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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